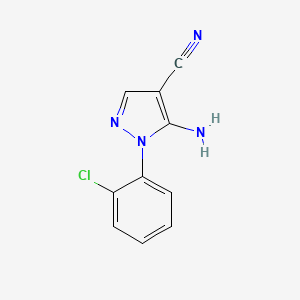

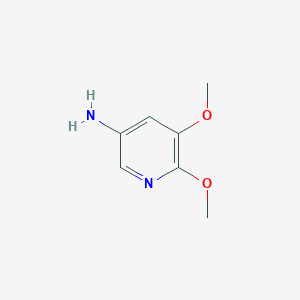

5-溴-6-甲氧基烟酰醛

描述

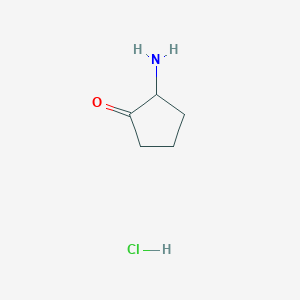

The compound 5-Bromo-6-methoxynicotinaldehyde is a chemical of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structural features are discussed, which can provide insights into the properties and reactivity of 5-Bromo-6-methoxynicotinaldehyde.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including regioselective bromination and nucleophilic substitution reactions. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern to 5-Bromo-6-methoxynicotinaldehyde, was achieved through a multi-step process involving methoxylation, oxidation, and bromination steps, yielding the final product in 67% overall yield . This suggests that the synthesis of 5-Bromo-6-methoxynicotinaldehyde could potentially be accomplished through similar synthetic routes, with careful consideration of regioselectivity and functional group compatibility.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-6-methoxynicotinaldehyde has been characterized using various spectroscopic techniques. For example, the structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide was determined, revealing a non-planar molecule with a trans configuration around the C=N bond and an intramolecular hydrogen bond . Additionally, the supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was studied, showing strong intermolecular hydrogen bonds and weak Br⋯Br contacts . These findings indicate that 5-Bromo-6-methoxynicotinaldehyde may also exhibit interesting structural features and intermolecular interactions that could be relevant for its reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted compounds is influenced by the presence of these functional groups. Bromine is a good leaving group, which can facilitate nucleophilic substitution reactions, while the methoxy group can stabilize adjacent positive charges through resonance, influencing the site of electrophilic attack. The synthesis of heterocycles from 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones demonstrates the utility of bromo- and methoxy-substituted compounds in constructing complex molecular architectures . Similarly, the synthesis of 5-methoxy-6-bromoindoles highlights the role of these substituents in the preparation of biologically active molecules . These studies suggest that 5-Bromo-6-methoxynicotinaldehyde could undergo a variety of chemical reactions, making it a versatile intermediate for further synthetic elaboration.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6-methoxynicotinaldehyde can be inferred from related compounds. The presence of bromine and methoxy groups is likely to influence the compound's boiling point, solubility, and density. The electronic effects of these substituents will also affect the compound's UV-Visible absorption, NMR chemical shifts, and reactivity towards electrophiles and nucleophiles. For example, the detailed vibrational assignments and electronic properties of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole were investigated using spectroscopic techniques and computational methods, providing insights into the influence of substituents on the compound's properties . These analyses can be applied to predict the behavior of 5-Bromo-6-methoxynicotinaldehyde in various chemical environments and its potential interactions with biological targets.

科学研究应用

有机合成砌块

5-溴-6-甲氧基烟酰醛: 作为有机合成中的通用砌块。其结构允许进行各种化学反应,包括缩合反应、亲核取代反应和环加成反应,使其在合成复杂有机分子方面具有价值。 研究人员利用该化合物构建杂环化合物,这些化合物在许多药物中普遍存在 .

药物化学

在药物化学中,5-溴-6-甲氧基烟酰醛用于开发新的候选药物。其溴和醛官能团是反应位点,可以对其进行修饰以创建具有潜在生物活性的衍生物。 该化合物在针对神经系统疾病的分子合成中特别有用,因为它能够穿过血脑屏障 .

材料科学

该化合物在材料科学中也有应用,特别是在有机半导体的开发方面。 甲氧基的存在会影响所得材料的电子性质,这对设计有机发光二极管 (OLED) 和太阳能电池等组件至关重要 .

分析参考标准

5-溴-6-甲氧基烟酰醛: 可用作分析参考标准。 由于其结构和纯度明确,它在色谱法和光谱法中用作基准,有助于识别和量化复杂混合物中类似的化合物 .

催化剂设计

该化合物的结构有利于修饰,使其能够在催化剂设计中充当配体。 它可以与金属配位形成催化各种化学反应的配合物,包括工业化学中重要的氧化和还原过程 .

农业化学

在农业化学中,5-溴-6-甲氧基烟酰醛的衍生物正在研究其作为杀虫剂或除草剂的潜在用途。 溴原子对于对抗害虫和杂草的生物活性至关重要,有助于开发新的农用化学品 .

属性

IUPAC Name |

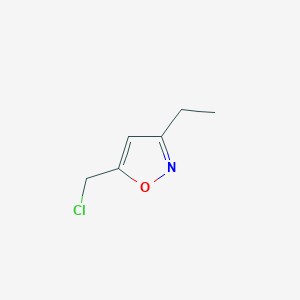

5-bromo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXWVKBXMBEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496057 | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65873-73-6 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)